4-Amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile

Description

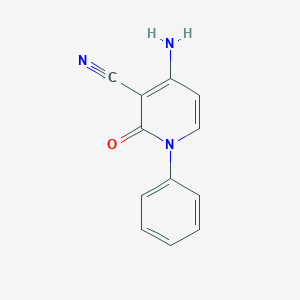

4-Amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with an amino group at position 4, a phenyl group at position 1, and a nitrile group at position 3. These compounds are synthesized via multi-component reactions (MCRs) and evaluated for anticancer, antimicrobial, antioxidant, and optoelectronic properties .

Properties

Molecular Formula |

C12H9N3O |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

4-amino-2-oxo-1-phenylpyridine-3-carbonitrile |

InChI |

InChI=1S/C12H9N3O/c13-8-10-11(14)6-7-15(12(10)16)9-4-2-1-3-5-9/h1-7H,14H2 |

InChI Key |

UMZAWFARQMIQDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=C(C2=O)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of aromatic aldehydes with malononitrile and ammonium acetate in the presence of a catalystThe reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted dihydropyridine derivatives.

Scientific Research Applications

4-Amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.

Mechanism of Action

The mechanism of action of 4-Amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its bioactive properties. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Structural and Computational Insights

Biological Activity

4-Amino-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic potentials, supported by recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C18H13N3O

- Molecular Weight : 287.322 g/mol

- CAS Number : 539-03-7

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study reported that derivatives of similar dihydropyridine compounds exhibited significant antiproliferative activity against various human tumor cell lines.

Case Study: Antiproliferative Effects

In a comparative analysis involving several derivatives:

- IC50 Values : The compound showed IC50 values in the low micromolar range against specific cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1a | HT-29 | 0.5 |

| 1c | HCT116 | 0.04 |

| 1j | EA.hy926 | 0.15 |

This indicates a promising selectivity and potency in targeting cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study on derivatives indicated significant activity against various pathogens.

In Vitro Evaluation

The antimicrobial effectiveness was assessed through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays:

- Top Performer : A derivative exhibited an MIC of 0.22 μg/mL against Staphylococcus aureus.

| Derivative | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| 7b | 0.22 | 0.25 |

These results suggest that the compound could be a viable candidate for developing new antimicrobial agents.

Research indicates that the biological activities of this compound may be attributed to its ability to disrupt cellular processes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.